Cas no 80322-74-3 (2-(chloromethyl)pyridin-3-ol hydrochloride)

2-(Chloromethyl)pyridin-3-ol hydrochloride is a versatile chemical intermediate with applications in pharmaceutical and agrochemical synthesis. Its reactive chloromethyl and hydroxyl groups enable efficient functionalization, making it valuable for constructing heterocyclic frameworks. The hydrochloride salt form enhances stability and solubility, facilitating handling in synthetic processes. This compound is particularly useful in the preparation of pyridine-based derivatives, which are key motifs in bioactive molecules. Its well-defined structure and high purity ensure consistent performance in coupling reactions and other transformations. Suitable for controlled environments, it is commonly employed in research and industrial settings where precise molecular modifications are required. Proper storage under anhydrous conditions is recommended to maintain integrity.
2-(chloromethyl)pyridin-3-ol hydrochloride structure
80322-74-3 structure
Product name:2-(chloromethyl)pyridin-3-ol hydrochloride
CAS No:80322-74-3
MF:C6H6NOCl.HCl
MW:180.03188
MDL:MFCD18384628
CID:705878
PubChem ID:12721440

2-(chloromethyl)pyridin-3-ol hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(chloromethyl)-3-Pyridinol hydrochloride
    • 2-(chloromethyl)pyridin-3-ol,hydrochloride
    • 3-Pyridinol, 2-(chloromethyl)-, hydrochloride
    • EN300-216031
    • 2-(chloromethyl)pyridin-3-ol hydrochloride
    • 2-(chloromethyl)pyridin-3-olhydrochloride
    • 80322-74-3
    • DTXSID50508061
    • 2-(chloromethyl)pyridin-3-ol;hydrochloride
    • 2-(Chloromethyl)pyridin-3-ol--hydrogen chloride (1/1)
    • MDL: MFCD18384628
    • Inchi: InChI=1S/C6H6ClNO.ClH/c7-4-5-6(9)2-1-3-8-5;/h1-3,9H,4H2;1H
    • InChI Key: WSZLTCMOSHNNCL-UHFFFAOYSA-N
    • SMILES: C1=CC(=C(N=C1)CCl)O.Cl

Computed Properties

  • Exact Mass: 178.9904692g/mol
  • Monoisotopic Mass: 178.9904692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 89.1
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33.1Ų

2-(chloromethyl)pyridin-3-ol hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-216031-5.0g
2-(chloromethyl)pyridin-3-ol hydrochloride
80322-74-3 95%
5g
$2732.0 2023-06-08
TRC
C632210-10mg
2-(chloromethyl)pyridin-3-ol hydrochloride
80322-74-3
10mg
$ 70.00 2022-06-06
Enamine
EN300-216031-0.5g
2-(chloromethyl)pyridin-3-ol hydrochloride
80322-74-3 95%
0.5g
$735.0 2023-09-16
1PlusChem
1P005N12-100mg
3-Pyridinol, 2-(chloromethyl)-, hydrochloride
80322-74-3 95%
100mg
$465.00 2024-04-21
A2B Chem LLC
AC62326-100mg
2-(Chloromethyl)pyridin-3-ol hydrochloride
80322-74-3 95%
100mg
$379.00 2024-04-19
Aaron
AR005N9E-100mg
3-Pyridinol, 2-(chloromethyl)-, hydrochloride
80322-74-3 95%
100mg
$474.00 2025-01-23
A2B Chem LLC
AC62326-500mg
2-(Chloromethyl)pyridin-3-ol hydrochloride
80322-74-3 95%
500mg
$809.00 2024-04-19
1PlusChem
1P005N12-50mg
3-Pyridinol, 2-(chloromethyl)-, hydrochloride
80322-74-3 95%
50mg
$322.00 2024-04-21
1PlusChem
1P005N12-10g
3-Pyridinol, 2-(chloromethyl)-, hydrochloride
80322-74-3 95%
10g
$5071.00 2023-12-16
1PlusChem
1P005N12-250mg
3-Pyridinol, 2-(chloromethyl)-, hydrochloride
80322-74-3 95%
250mg
$638.00 2024-04-21

Additional information on 2-(chloromethyl)pyridin-3-ol hydrochloride

Introduction to 2-(chloromethyl)pyridin-3-ol hydrochloride (CAS No. 80322-74-3)

2-(chloromethyl)pyridin-3-ol hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 80322-74-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound, featuring a pyridine core substituted with a chloromethyl group and hydroxyl functionality, has garnered attention due to its versatile structural attributes and potential biological activities. The presence of both electrophilic and nucleophilic centers in its molecular framework makes it a valuable intermediate in the synthesis of various pharmacologically relevant molecules.

The pyridin-3-ol moiety, characterized by its hydroxyl group at the 3-position of the pyridine ring, contributes to the compound's ability to engage in hydrogen bonding interactions, which is a critical factor in drug-receptor binding affinity. Meanwhile, the chloromethyl substituent introduces reactivity that allows for further functionalization, enabling the construction of more complex molecular architectures. This dual functionality has positioned 2-(chloromethyl)pyridin-3-ol hydrochloride as a key building block in the development of novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives. The scaffold of pyridin-3-ol has been widely investigated for its role in modulating various biological pathways, including enzyme inhibition and receptor interaction. The incorporation of a chloromethyl group into this framework has opened up new avenues for designing molecules with enhanced binding properties and improved pharmacokinetic profiles. Several studies have highlighted the compound's utility in generating derivatives that exhibit promising activities against targets such as kinases, transcription factors, and other enzymes implicated in diseases like cancer and inflammatory disorders.

One of the most compelling aspects of 2-(chloromethyl)pyridin-3-ol hydrochloride is its role as a precursor in the synthesis of small-molecule inhibitors. Researchers have leveraged its reactive chloromethyl group to introduce diverse pharmacophores, leading to the development of compounds with targeted therapeutic effects. For instance, modifications at the pyridine ring or the hydroxyl group have yielded derivatives with enhanced selectivity and potency. These efforts align with contemporary trends in drug discovery, where structural optimization is driven by computational modeling and high-throughput screening techniques.

The hydrochloride salt form of this compound (2-(chloromethyl)pyridin-3-ol hydrochloride) enhances its solubility and stability, making it more amenable for both laboratory-scale synthesis and potential clinical applications. This formulation is particularly advantageous in medicinal chemistry, where solubility is often a critical parameter influencing drug bioavailability and formulation design. The stability imparted by the hydrochloride salt also ensures that the compound remains viable for extended periods during storage and transportation.

Recent advancements in synthetic methodologies have further expanded the utility of 2-(chloromethyl)pyridin-3-ol hydrochloride. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient functionalization at multiple sites within its molecular structure. These methods have facilitated the rapid generation of libraries of derivatives, which can be screened for biological activity using modern high-throughput screening platforms. Such approaches are instrumental in accelerating the discovery process and identifying lead compounds for further development.

The compound's relevance extends beyond academic research; it holds promise for industrial applications as well. Pharmaceutical companies are increasingly investing in innovative chemical entities like 2-(chloromethyl)pyridin-3-ol hydrochloride to address unmet medical needs. Its structural features make it an attractive candidate for further derivatization, allowing chemists to tailor properties such as metabolic stability, cell permeability, and target specificity. These attributes are essential for developing next-generation therapeutics that can overcome limitations associated with existing treatments.

In conclusion, 2-(chloromethyl)pyridin-3-ol hydrochloride (CAS No. 80322-74-3) represents a fascinating compound with significant potential in pharmaceutical research and drug development. Its unique structural composition—combining a reactive chloromethyl group with a functionalized pyridin-3-ol core—makes it a versatile intermediate for synthesizing biologically active molecules. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in shaping future therapeutic strategies across various disease areas.

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